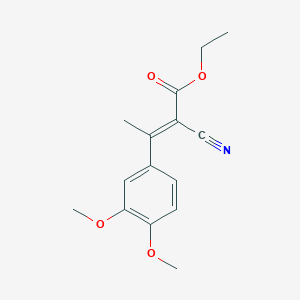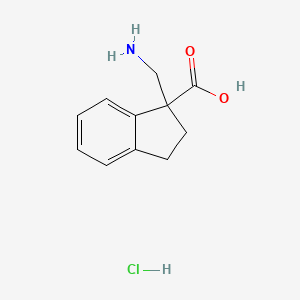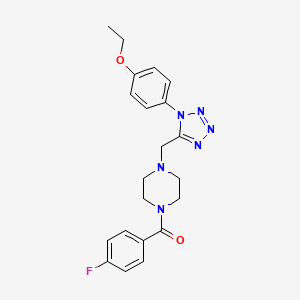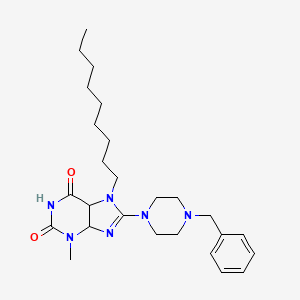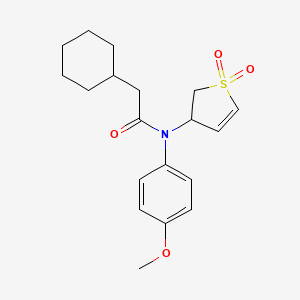![molecular formula C15H12N4O4S B2766052 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1226440-88-5](/img/structure/B2766052.png)
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C15H12N4O4S and its molecular weight is 344.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide and its analogs have been explored for their potential in various scientific research applications, particularly focusing on their antibacterial properties. For instance, a study on related compounds showed that certain synthesized analogs exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were tested for their cytotoxic activity against mammalian cell lines, demonstrating antibacterial activity at non-cytotoxic concentrations. This suggests the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
Further research into compounds with similar structural features has revealed their potential as anti-inflammatory and analgesic agents. A study synthesized novel compounds derived from natural products, which were then evaluated for their cyclooxygenase-1/2 inhibitory, analgesic, and anti-inflammatory activities. The results indicated that certain compounds significantly inhibited COX-2, showing promising analgesic and anti-inflammatory effects. This highlights the potential application of such compounds in treating conditions related to inflammation and pain (Abu‐Hashem et al., 2020).
Antioxidant Agents
Compounds with the 1,3,4-oxadiazol ring, similar to the one in the target molecule, have also been investigated for their antioxidant properties. A study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides found that most synthesized compounds exhibited moderate to significant radical scavenging activity. This suggests their utility as potential antioxidant agents, which can play a protective role in various pathological conditions, including oxidative stress-related diseases (Ahmad et al., 2012).
Anticancer Activity
Research into structurally similar compounds has also identified potential anticancer applications. For example, a series of synthesized derivatives showed significant anticancer activity against various cancer cell lines, alongside antioxidant activities. The study highlighted the importance of structural modifications, such as substitutions at specific positions, to enhance anticancer and antioxidant effectiveness. This indicates the potential of such compounds in developing novel anticancer therapies (Gudipati et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It’s known that thiazole derivatives can interact with various targets to induce their biological effects . For instance, some thiazole derivatives have been found to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrests .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may interact with pathways involved in cell proliferation and survival .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, which suggest that they have favorable adme properties .
Result of Action
Some thiazole derivatives have been found to inhibit the growth of cancer cells, suggesting that they may have cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be affected by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-7-12(24-8(2)16-7)14-18-19-15(23-14)17-13(20)9-3-4-10-11(5-9)22-6-21-10/h3-5H,6H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXWNTXZJZBZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
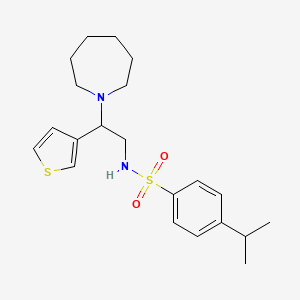
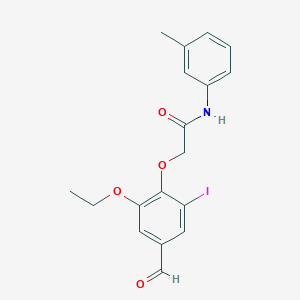
![N-(3,4-DIMETHYLPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2765972.png)



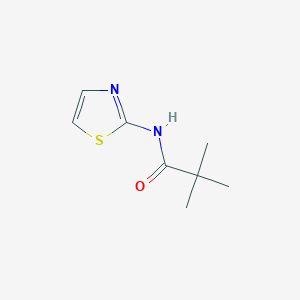
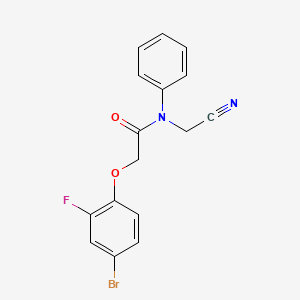
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2765980.png)
